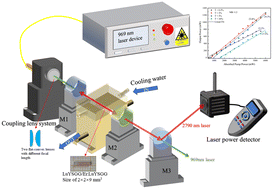Temperature distribution and the laser performance of LD end-pumped LuYSGG/Er:LuYSGG composite crystal
CrystEngComm Pub Date: 2023-07-28 DOI: 10.1039/D3CE00374D
Abstract
In this study, we demonstrate the laser performance of LD end-pumped LuYSGG/Er:LuYSGG composite crystal. Thermal distribution simulations by varying the pump spot size indicate that the suitable pump power density is a key factor affecting the laser performance, which is consistent with the experimental result. The maximum output power and slope efficiency achieved were 1266 mW and 24.3% in CW mode, which increased by 39.3% and 12.5%, respectively, compared with unbonded Er:LuYSGG crystal. The laser wavelength location was at 2797.6 nm, and the power fluctuation was about 5.1%. Moreover, the beam quality factors Mx2 and My2 improved to 1.33 and 1.42 from 1.78 and 1.83, respectively. The results suggested that an LD end-pumped LuYSGG/Er:LuYSGG composite crystal with a high beam quality can be applied as a seed source in the mid-infrared (MIR) multi-stage amplification laser apparatus.


Recommended Literature
- [1] Contents list
- [2] A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
- [3] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [4] Pair aligning improved motility of Quincke rollers†
- [5] Understanding and design of non-conservative optical matter systems using Markov state models†
- [6] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [7] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [8] Hemispherical nanobubbles reduce interfacial slippage in simple liquids
- [9] Metabolism, survival, and gene expression of Pseudomonas putida to hematite nanoparticles mediated by surface-bound humic acid†
- [10] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†










